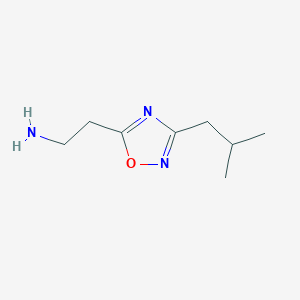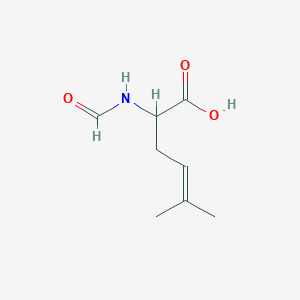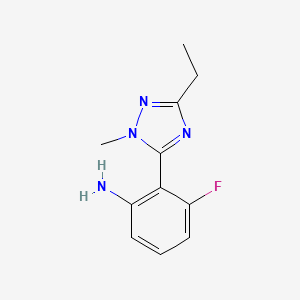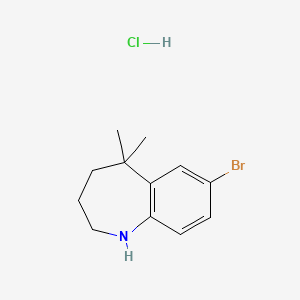
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 5th position on the benzazepine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride typically involves several steps. One common method includes the bromination of a precursor compound followed by cyclization to form the benzazepine ring. The reaction conditions often require the use of bromine or a brominating agent, along with a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination and cyclization processes under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzazepine ring structure play a crucial role in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride include:
7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride: This compound has a similar structure but lacks the two methyl groups at the 5th position.
1,3-dibromo-5,5-dimethylhydantoin: Although structurally different, it shares the presence of bromine and dimethyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17BrClN |
|---|---|
Molecular Weight |
290.63 g/mol |
IUPAC Name |
7-bromo-5,5-dimethyl-1,2,3,4-tetrahydro-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(2)6-3-7-14-11-5-4-9(13)8-10(11)12;/h4-5,8,14H,3,6-7H2,1-2H3;1H |
InChI Key |
LXMCBJLBGHRIBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC2=C1C=C(C=C2)Br)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
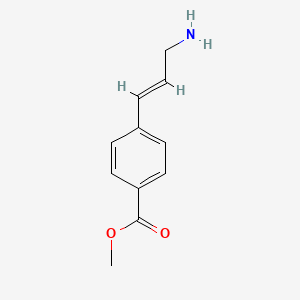
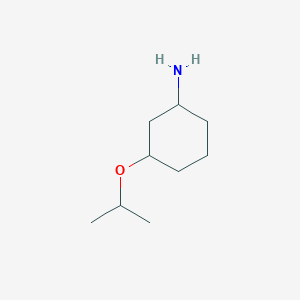
![5-[(2-Methoxyethoxy)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13481828.png)

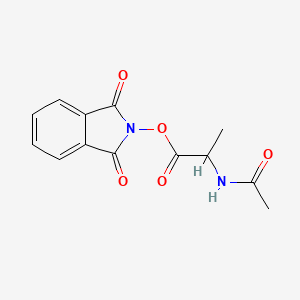
![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
